molecular formula C9H9N3O B182171 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 122733-40-8

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B182171
CAS No.: 122733-40-8
M. Wt: 175.19 g/mol
InChI Key: AZLVMRYJNAZIBG-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is an organic compound with the molecular formula C9H9N3O. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acyclic precursors. One common method is the cyclization of acylhydrazides using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Another approach involves the use of dehydrating agents like trifluoroacetic anhydride (TFAA) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aniline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline, a compound featuring a 1,3,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity by reviewing relevant studies, synthesizing data into tables, and discussing case studies that illustrate its potential in drug discovery.

Overview of Oxadiazole Derivatives

The oxadiazole ring system is known for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Compounds containing this heterocycle often exhibit significant interactions with various biological targets, making them valuable in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives of oxadiazole were tested against a panel of 11 cancer cell lines with varying degrees of success. The mean IC50 value for some derivatives was approximately 92.4 µM .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in tumor cells through the inhibition of specific kinases involved in cell signaling pathways.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated:

  • Bacterial and Fungal Inhibition : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting cellular processes or inhibiting enzyme activity necessary for microbial survival .

Anti-inflammatory and Antioxidant Activities

The compound has demonstrated potential anti-inflammatory effects:

  • Inflammation Modulation : It has been reported that certain oxadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
  • Antioxidant Activity : The ability to scavenge free radicals contributes to the compound's protective effects against oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors include:

Structural Feature Impact on Activity
Oxadiazole Ring Essential for biological activity; enhances interaction with targets.
Aniline Moiety Influences solubility and binding affinity to proteins.
Substituents (e.g., Methyl) Modulate pharmacokinetics and enhance potency against specific targets.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various oxadiazole derivatives, this compound was evaluated against human cervical carcinoma (HeLa) cells. The results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives were tested for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited higher inhibition zones compared to traditional antibiotics .

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLVMRYJNAZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559943
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122733-40-8
Record name 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder, 27.9 g (0.5 mol), is added to a mixture of 2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole, (0.053 mol), in 1000 ml of ethyl alcohol with stirring. The mixture is heated to reflux and 1.73 ml of concentrated hydrochloric acid in 10 ml of ethyl alcohol is added dropwise. The mixture is reluxed three hours, 20 ml of 1 normal potassium hydroxide is added, the mixture filtered, and the filtrate evaporated. The residue is dissolved in dichloromethane, washed with water, and the methylene chloride layer separated and evaporated to give 7.05 g of 3-(5-methyl-1,3,4-oxadiazol-2-yl) benzenamine after recrystallization from 2-propanol; mp 139°-140° C.
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
1
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.053 mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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